molecular formula C9H7N3S B13727060 1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine CAS No. 34580-85-3

1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine

Cat. No.: B13727060
CAS No.: 34580-85-3
M. Wt: 189.24 g/mol
InChI Key: UTZHWJWCYFRSAZ-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, known for its structural versatility and biological activity. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine can be synthesized through various methods. One notable approach involves the visible-light-mediated one-pot synthesis. This method utilizes 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol under visible light irradiation. The reaction is facilitated by a simple household 22 W compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates . This method is advantageous due to its low cost, simplicity, and high yield under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has shown potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, the compound binds to the enzyme’s active site, preventing the synthesis of viral DNA from RNA . This allosteric inhibition disrupts the viral replication cycle, making it an effective antiviral agent.

Comparison with Similar Compounds

1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine can be compared with other heterocyclic compounds such as imidazo[2,1-b][1,3]thiazines and benzimidazoles. While these compounds share structural similarities, this compound is unique due to its specific biological activities and reactivity patterns . Similar compounds include:

Properties

CAS No.

34580-85-3

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

3H-[1,3]thiazolo[3,4-a]benzimidazol-1-imine

InChI

InChI=1S/C9H7N3S/c10-9-12-7-4-2-1-3-6(7)11-8(12)5-13-9/h1-4,10H,5H2

InChI Key

UTZHWJWCYFRSAZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(=N)S1

Origin of Product

United States

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